PD-1/PD-L1-IN-10
Description
Contextualizing Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) in Immune Regulation and Cancer Immunology
The PD-1/PD-L1 axis is a critical component of the immune system, primarily functioning to regulate T cell activity and maintain immune homeostasis mdpi.comfrontiersin.orgmdpi.com. This inhibitory pathway acts as a "brake" on the immune response, preventing excessive inflammation and autoimmunity nih.govmdpi.comaacrjournals.org.
Role of PD-1/PD-L1 Axis in Peripheral Immune Tolerance and Homeostasis
Peripheral immune tolerance is essential to prevent the immune system from attacking the body's own tissues. The PD-1/PD-L1 pathway contributes significantly to this process by modulating the activity of T cells in peripheral tissues and secondary lymphoid organs nih.govaacrjournals.org. PD-1 is expressed on activated T cells, B cells, NK cells, macrophages, dendritic cells, and monocytes frontiersin.orgresearchgate.net. Its ligands, PD-L1 (B7-H1, CD274) and PD-L2 (B7-DC), are expressed on various cell types, including antigen-presenting cells and non-hematopoietic cells frontiersin.orgnih.govmdpi.comelsevier.es. The interaction between PD-1 and its ligands delivers an inhibitory signal to T cells, reducing their proliferation, cytokine production, and cytotoxic activity frontiersin.orgnih.govfrontiersin.org. This dampening effect is crucial for maintaining immune homeostasis and preventing autoimmune diseases mdpi.comnih.govfrontiersin.orgaacrjournals.org. Studies in animal models have shown that genetic deletion of PD-1 can lead to the development of autoimmune pathologies, highlighting its critical role in self-tolerance nih.govaacrjournals.org. PD-L1 expression on non-hematopoietic cells, such as endothelial cells, may also be important for maintaining tissue tolerance by restricting T cell extravasation into target organs nih.gov.
Dysregulation of PD-1/PD-L1 Signaling in Tumor Immune Evasion
Cancer cells have evolved sophisticated mechanisms to evade recognition and destruction by the immune system, and the upregulation of the PD-1/PD-L1 pathway is a prominent strategy frontiersin.orgnih.govoaepublish.comfrontiersin.orgmdpi.com. Many tumors overexpress PD-L1 on their surface, which allows them to engage with PD-1 receptors on infiltrating T cells within the tumor microenvironment frontiersin.orgnih.govmdpi.comfrontiersin.org. This interaction inhibits the anti-tumor activity of T cells, leading to their exhaustion and anergy, thereby allowing cancer cells to escape immune surveillance and promote tumor progression nih.govfrontiersin.orgresearchgate.netarchivesofmedicalscience.com. The expression of PD-L1 in tumors is often associated with increased tumor aggressiveness and poor prognosis in various cancer types mdpi.comtargetmol.com. Oncogenic signaling pathways and inflammatory cytokines within the tumor microenvironment can induce PD-L1 expression on tumor cells mdpi.commdpi.comelsevier.es. By activating the PD-1/PD-L1 axis, tumors effectively put a "brake" on the anti-tumor immune response, creating an immunosuppressive environment that favors their growth and survival frontiersin.orgnih.govoaepublish.comfrontiersin.org.
Overview of Small Molecule Inhibitors Targeting the PD-1/PD-L1 Axis in Preclinical Oncology Research
The success of antibody-based therapies targeting the PD-1/PD-L1 axis has spurred significant interest in developing small molecule inhibitors that can achieve similar therapeutic outcomes frontiersin.orgnih.gov. Small molecules offer several potential advantages over monoclonal antibodies, including oral bioavailability, better tumor penetration due to their smaller size, lower production costs, and reduced immunogenicity frontiersin.orgnih.govnih.gov. Preclinical research is actively exploring a diverse range of small molecule compounds designed to disrupt the PD-1/PD-L1 interaction frontiersin.orgnih.govmdpi.com. These inhibitors aim to block the binding of PD-L1 to PD-1, thereby releasing the immune system's brakes and restoring anti-tumor T cell activity oaepublish.comnih.gov. Various structural scaffolds have been investigated, with biphenyl-based structures being among those explored frontiersin.orgnih.govmdpi.com. Some small molecule inhibitors have demonstrated the ability to bind directly to PD-L1, potentially inducing PD-L1 dimerization and interfering with its interaction with PD-1 nih.govmdpi.com. Preclinical studies involving these small molecules are evaluating their efficacy in enhancing immune responses and inhibiting tumor growth in various in vitro and in vivo models frontiersin.orgnih.govmdpi.com.
Identification and Preclinical Characterization of PD-1/PD-L1-IN-10 (Compound B2)
This compound, also known as Compound B2, has been identified as a small molecule inhibitor targeting the PD-1/PD-L1 pathway in preclinical oncology research targetmol.commedchemexpress.euglpbio.comresearchgate.net. Research indicates that this compound is an orally active inhibitor of the PD-1/PD-L1 interaction targetmol.commedchemexpress.euglpbio.com.
Preclinical characterization of this compound has included assessment of its inhibitory potency and its effects on immune cell function and tumor cells. It has been reported to have an IC50 value of 2.7 nM for inhibiting the PD-1/PD-L1 interaction targetmol.commedchemexpress.euglpbio.com.
In vitro studies have shown that this compound can effectively enhance interferon-gamma (IFN-γ) secretion in a dose-dependent manner in co-culture systems involving tumor cells and T cells targetmol.com. This enhancement of IFN-γ secretion, a key cytokine produced by activated T cells with anti-tumor properties, suggests that the compound can restore or augment T cell activity targetmol.com. Furthermore, studies have indicated that this compound can stabilize PD-L1 protein levels in tumor cells, suggesting a direct interaction with PD-L1 targetmol.com.
Preclinical investigations have also explored the anti-tumor activity of this compound in in vivo models. Studies using mouse models, such as the Lewis lung carcinoma (LLC) allograft model, have demonstrated that this compound exhibits anti-tumor efficacy frontiersin.orgresearchgate.net. These findings suggest that the compound's ability to inhibit the PD-1/PD-L1 interaction translates into a measurable anti-tumor effect in a living system frontiersin.orgresearchgate.net. The preclinical characterization data supports the potential of this compound as a research compound for further investigation into targeting the PD-1/PD-L1 axis in cancer.
Here is a summary of some preclinical findings for this compound:
| Characteristic | Value/Finding | Reference |
| Inhibition of PD-1/PD-L1 interaction | IC50 = 2.7 nM | targetmol.commedchemexpress.euglpbio.com |
| Effect on IFN-γ secretion (in vitro) | Enhances in a dose-dependent manner | targetmol.com |
| Effect on PD-L1 protein levels | Stabilizes in LLC cells | targetmol.com |
| Anti-tumor activity (in vivo) | Demonstrated in mouse models (e.g., LLC allograft) | frontiersin.orgresearchgate.net |
| Oral availability | Yes | targetmol.commedchemexpress.euglpbio.com |
This table summarizes key preclinical findings regarding the potency and activity of this compound as an inhibitor of the PD-1/PD-L1 pathway.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]-5-nitrophenyl]methylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O7/c1-21-26(12-7-13-28(21)25-10-4-3-5-11-25)20-43-31-16-30(42-19-24-9-6-8-23(14-24)17-34)27(15-29(31)36(40)41)18-35-32(22(2)37)33(38)39/h3-16,22,32,35,37H,18-20H2,1-2H3,(H,38,39)/t22?,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEQMCUCWNLUJE-LKYSYNKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C(C)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN[C@@H](C(C)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Pd 1/pd L1 in 10 at the Preclinical Level
Direct Interaction with PD-L1 Protein
Studies suggest that PD-1/PD-L1-IN-10 directly interacts with the PD-L1 protein. Evidence supporting this includes the observation that this compound significantly stabilizes PD-L1 protein levels in Lewis lung carcinoma (LLC) cells within a concentration range of 0 to 100 nM. targetmol.com This stabilization effect was observed in a dose-dependent manner during thermal stability assays performed at 58 °C, indicating that the compound's presence affects the structural integrity or conformation of PD-L1, consistent with a direct binding event. targetmol.com This suggests that this compound is capable of penetrating cells and engaging directly with intracellular PD-L1. targetmol.com
Modulation of PD-1/PD-L1 Interaction: Molecular Mechanisms
The primary mechanism by which this compound exerts its effects involves modulating the interaction between PD-1 and PD-L1. This modulation is critical for disrupting the inhibitory signals that suppress anti-tumor immunity.
Inhibition of PD-1/PD-L1 Binding Affinity
This compound functions as an inhibitor of the PD-1/PD-L1 protein-protein interaction. medchemexpress.com It has been reported to have an IC50 value of 2.7 nM, indicating potent inhibitory activity against the binding of PD-1 to PD-L1. medchemexpress.comglpbio.commedchemexpress.euglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com This inhibition prevents PD-L1 expressed on tumor cells or antigen-presenting cells from engaging with PD-1 on T cells, thereby blocking the downstream inhibitory signaling pathway. medchemexpress.comgenecards.orggenecards.org
The inhibitory potency of this compound is summarized in the table below:
| Interaction Blocked | IC50 (nM) |
| PD-1/PD-L1 Binding | 2.7 |
Induction of PD-L1 Dimerization and Internalization
Investigations into the mechanism of this compound have explored its potential to induce PD-L1 dimerization. Studies involving murine LLC cells and LLC allograft mice have been conducted to investigate PD-L1 binding and the blockade of PD-1/PD-L1 interaction through potential PD-L1 dimerization. researchgate.net While the potential for PD-L1 dimerization has been noted in the context of this compound research researchgate.net, explicit data demonstrating that this compound definitively induces PD-L1 dimerization and subsequent internalization was not prominently available in the reviewed sources. Other related PD-1/PD-L1 inhibitors, such as PD-1/PD-L1-IN-14 and PD-1/PD-L1-IN-29, have been reported to promote dimerization and internalization of PD-L1 medchemexpress.euglpbio.com.
Immunological Consequences of this compound Intervention in Preclinical Models
Disrupting the PD-1/PD-L1 interaction with agents like this compound is intended to restore or enhance anti-tumor immune responses. Preclinical studies have investigated the impact of this compound on key aspects of cellular immunity.
Enhancement of Effector T-Cell Function
A significant immunological consequence of this compound intervention observed in preclinical settings is the enhancement of effector T-cell function. This compound (referred to as compound B2 in some studies) effectively enhances the secretion of interferon-gamma (IFN-gamma) in vitro. targetmol.com This enhancement is observed in a dose-dependent manner, with effects starting at concentrations as low as 1 nM, without negatively impacting the viability of LLC cells or lymph node T-cells. targetmol.com IFN-gamma is a critical cytokine produced by effector T cells, known for its role in promoting anti-tumor immunity, including the direct killing of tumor cells and the modulation of the tumor microenvironment. targetmol.com The ability of this compound to increase IFN-gamma secretion indicates its potential to reinvigorate suppressed T-cell responses and enhance their effector functions against tumor cells. targetmol.commedchemexpress.comgenecards.orggenecards.org
Increased Interferon-Gamma (IFN-γ) Secretion
Studies have demonstrated that this compound significantly promotes the secretion of interferon-gamma (IFN-γ) in vitro. This effect has been observed to be dose-dependent, occurring even at concentrations as low as 1 nM. medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn Notably, these studies indicate that this compound does not adversely affect the viability of Lewis lung carcinoma (LLC) cells or lymph node T-cells at the tested concentrations. medchemexpress.comglpbio.commedchemexpress.cn
| Compound | Effect on IFN-γ Secretion (in vitro) | Dose Range Tested | Effect on Cell Viability (LLC and Lymph Node T-cells) |
| This compound | Significant promotion | ≥ 1 nM | No observed effect |
Note: Data compiled from preclinical findings. medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
Reversal of T-Cell Exhaustion Phenotypes
While the PD-1/PD-L1 pathway is known to contribute to T-cell exhaustion, leading to diminished effector function in chronic infections and cancer, specific detailed preclinical data demonstrating the direct reversal of T-cell exhaustion phenotypes by this compound were not explicitly available in the consulted search results. glpbio.comtargetmol.comgenecards.org However, as a PD-1/PD-L1 inhibitor, the compound's mechanism of action suggests a potential to counteract this immunosuppressive mechanism.
Promotion of Cytotoxic T-Lymphocyte (CTL) Activity
The PD-1/PD-L1 interaction typically reduces the functional activities of T cells, including cytotoxicity. glpbio.comtargetmol.comglpbio.com While the general mechanism of PD-1/PD-L1 inhibition is associated with enhanced T cell activity and anti-tumor responses, specific detailed preclinical data directly quantifying the promotion of cytotoxic T-lymphocyte (CTL) activity by this compound were not specifically provided in the consulted search results. glpbio.comtargetmol.comgenecards.org Preclinical studies in an LLC-bearing allograft mouse model showed potent in vivo anticancer efficacy, which involved blocking tumor cell proliferation and inducing apoptosis in tumor tissues, indirectly suggesting enhanced immune cell activity, potentially including CTLs. medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
Modulation of Immune Suppressive Cell Populations
The tumor microenvironment contains various immune cell populations that can suppress anti-tumor immunity.
Effects on Regulatory T Cells (Tregs)
Regulatory T cells (Tregs) are known to play a role in maintaining immune tolerance and can suppress anti-tumor immune responses. While PD-1 is expressed on Tregs, specific preclinical data detailing the direct effects of this compound on the frequency or function of regulatory T cells were not found in the consulted search results. genecards.orgmedchemexpress.commedchemexpress.com
Impact on Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs)
Tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) are significant contributors to the immunosuppressive tumor microenvironment. Specific preclinical data describing the direct impact of this compound on the populations or functions of TAMs and MDSCs were not detailed in the consulted search results. researchgate.net
Downregulation of Immunosuppressive Cytokine Production (e.g., IL-10)
Immunosuppressive cytokines, such as IL-10, are produced within the tumor microenvironment and can inhibit effective anti-tumor immunity. While the PD-1/PD-L1 pathway can stimulate the production of IL-10, specific preclinical data demonstrating that this compound leads to the downregulation of immunosuppressive cytokine production, including IL-10, were not explicitly available in the consulted search results. researchgate.net
Preclinical Research Methodologies and Model Systems for Pd 1/pd L1 in 10 Assessment
In Vitro Assays for Target Engagement and Functional Activity
In vitro assays are fundamental for determining the direct interaction between a compound and its target, as well as the resulting functional consequences on immune cells. For PD-1/PD-L1 inhibitors, these assays typically measure binding affinity and the ability to modulate downstream signaling pathways involved in T cell activation.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assays
Homogenous Time-Resolved Fluorescence (HTRF) binding assays are widely used to quantify the interaction between PD-1 and PD-L1 and to screen for inhibitors that can disrupt this binding. This cell-free assay format involves tagged recombinant immune checkpoint proteins (PD-1 and PD-L1) and labeled anti-tag reagents for HTRF detection. nih.gov In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the labels into proximity, generating an HTRF signal. nih.gov The addition of a compound that blocks the PD-1/PD-L1 interaction prevents this proximity, leading to a decrease in the HTRF signal. nih.gov By testing varying concentrations of a compound like PD-1/PD-L1-IN-10, researchers can determine its half-maximal inhibitory concentration (IC₅₀), which reflects its potency in blocking the protein-protein interaction. For example, one PD-1/PD-L1 inhibitor was reported to block the interaction with an IC₅₀ of 6 nM in a cell-free HTRF assay. abcam.com Another compound showed an IC₅₀ of 2.7 nM in a PD-1/PD-L1 assay. medchemexpress.com HTRF assays are considered a robust method for assessing the binding affinities of compounds targeting the PD-1/PD-L1 axis. nih.govciteab.com
NFAT Reporter Bioassays
NFAT (Nuclear Factor of Activated T-cells) reporter bioassays are cell-based assays used to evaluate the functional activity of PD-1/PD-L1 inhibitors in restoring T cell activation signaling. These assays typically utilize engineered cell lines, such as Jurkat T cells, that express human PD-1 and a luciferase reporter gene under the control of NFAT response elements. These effector cells are co-cultured with antigen-presenting cells (APCs) or other cells expressing human PD-L1 and an engineered T cell receptor (TCR) activator. In this co-culture system, the interaction between PD-1 on the Jurkat cells and PD-L1 on the aAPC/CHO-K1 cells inhibits TCR signaling, thereby suppressing NFAT-mediated luciferase expression. The addition of a PD-1 or PD-L1 blocking agent, such as this compound, disrupts this inhibitory signal, leading to TCR activation and increased NFAT-driven luciferase activity. The resulting bioluminescent signal, quantified using a luminometer, serves as a measure of the compound's ability to block the PD-1/PD-L1 interaction and restore T cell signaling. This assay provides a biologically relevant readout of the compound's mechanism of action.
Co-culture Systems with Tumor Cells and Immune Cells
Co-culture systems involving tumor cells and immune cells are essential for evaluating the ability of PD-1/PD-L1 inhibitors to enhance anti-tumor immune responses in a more complex cellular environment that mimics aspects of the tumor microenvironment. These systems allow for the assessment of multiple functional outcomes of immune checkpoint blockade.
Assessment of Enhanced Tumor Cell Killing
Co-culture assays are used to directly measure the impact of PD-1/PD-L1 blockade on the ability of immune cells to kill tumor cells. In these experiments, tumor cells expressing PD-L1 are co-cultured with immune effector cells, such as activated T cells or peripheral blood mononuclear cells (PBMCs), in the presence or absence of a test compound like this compound. abcam.com Enhanced tumor cell killing in the presence of the compound indicates that blocking the PD-1/PD-L1 interaction can restore or augment the cytotoxic function of immune cells. Tumor cell viability can be quantified using various methods, including live cell imaging or luminescence readouts. abcam.com Studies using similar co-culture models with anti-PD-1 or anti-PD-L1 antibodies have demonstrated dose-dependent enhancement of tumor cell killing. abcam.com
Quantification of Cytokine Production (e.g., IFN-γ)
PD-1/PD-L1 interaction inhibits the production of cytokines by T cells. Therefore, quantifying cytokine production in co-culture systems is a key method to assess the functional impact of PD-1/PD-L1 inhibitors. Interferon-gamma (IFN-γ) is a critical cytokine produced by activated T cells that plays a significant role in anti-tumor immunity. wikipedia.org In co-culture assays with tumor cells and immune cells, the addition of a PD-1/PD-L1 blocking agent can lead to increased secretion of IFN-γ into the culture supernatant. abcam.comwikipedia.org This can be measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay). abcam.comwikipedia.org Increased IFN-γ production is indicative of restored or enhanced T cell activity. One study mentioned that this compound significantly promotes interferon-gamma secretion in a dose-dependent manner in vitro. medchemexpress.com Other studies with anti-PD-1 antibodies have also shown dose-dependent increases in IFN-γ secretion in co-culture systems. abcam.com
Flow Cytometry for Cell Surface Receptor Expression (e.g., PD-1, PD-L1) and Immune Phenotyping
Flow cytometry is a crucial technique for assessing the expression levels of cell surface receptors like PD-1 and PD-L1, as well as for comprehensive immune phenotyping in the context of this compound research. This method allows for the quantification of PD-1 expression on various immune cells, including activated T cells, B cells, macrophages, regulatory T cells (Tregs), and natural killer (NK) cells. mdpi.commdpi.com PD-L1 expression can be evaluated on tumor cells and other immune cells such as macrophages and dendritic cells. eurjbreasthealth.commdpi.com Studies utilizing flow cytometry have shown increased PD-1 expression on CD4+ and CD8+ T lymphocytes in certain conditions compared to controls. haematologica.org PD-L1 expression has also been observed to be significantly higher on Lewis lung carcinoma (LLC) cells. researchgate.net Flow cytometry can further characterize tumor-infiltrating immune cells, providing insights into the immune microenvironment and the impact of interventions like PD-1/PD-L1 blockade on immune cell populations, including the frequency of Treg cells and effector T cells. oncodesign-services.combmj.comexplicyte.com It can also be used to assess the expression of other immune checkpoint molecules like TIM-3. aai.org
Gene Expression Analysis via Real-Time PCR (e.g., TIM3)
Real-Time PCR (RT-PCR) is employed to analyze the gene expression levels of immune-related markers, such as TIM-3, in preclinical studies of this compound. This technique allows for the quantification of mRNA levels of target genes. mdpi.com Studies have utilized RT-PCR to assess the expression of PD-1, PD-L1, and TIM-3 in various cell types and tissues. mdpi.comresearchgate.netnih.gov For instance, RT-PCR has indicated high expression of genes encoding immune effector factors like IFNγ, Granzyme B, or Perforin in PD-1+Tim-3− and PD-1+Tim-3+ cells. nih.gov It has also been used to evaluate the expression of PD-L1 transcripts in tumor samples, revealing heterogeneous expression. eurjbreasthealth.com
Clonogenic Survival Assays in Chemotherapy-Treated Tumor Cells
Clonogenic survival assays are utilized to evaluate the ability of tumor cells to survive and form colonies after treatment with chemotherapy, often in combination with agents targeting the PD-1/PD-L1 axis. The interaction between PD-1 and PD-L1 has been shown to increase the resistance of tumor cells to conventional chemotherapeutic agents. nih.govnih.gov Clonogenic assays can demonstrate this phenomenon, showing that incubation of PD-L1-expressing tumor cells with recombinant PD-1 can result in resistance to chemotherapy drugs like doxorubicin (B1662922) and docetaxel. nih.govnih.gov Inhibition of the PD-1/PD-L1 axis has been shown to enhance the effect of chemotherapy in these assays. nih.govresearchgate.net
PD-L1 Protein Stability Studies
Studies on PD-L1 protein stability are conducted to understand how this compound affects the levels of PD-L1 protein in tumor cells. PD-L1 protein stability is tightly regulated through various mechanisms, including post-translational modifications like glycosylation and ubiquitination. mdpi.combmbreports.orgfrontiersin.org this compound (compound B2) has been shown to stabilize the PD-L1 protein in mouse Lewis lung carcinoma (LLC) cells in a dose-dependent manner. medchemexpress.com This suggests that the compound may enter LLC cells and directly bind to the PD-L1 protein, influencing its stability. medchemexpress.com
In Vivo Preclinical Animal Models
In vivo preclinical animal models, particularly syngeneic mouse tumor models, are essential for evaluating the efficacy and mechanisms of action of this compound in a living system with an intact immune system. oncodesign-services.comexplicyte.com
Syngeneic Mouse Tumor Models
Syngeneic mouse models involve implanting mouse tumor cell lines into immunocompetent mice of the same genetic background. These models are valuable for studying the complex interactions between tumor cells and the host immune system and for evaluating the efficacy of immunotherapies targeting the PD-1/PD-L1 axis. oncodesign-services.comexplicyte.com Different syngeneic models exhibit varying responses to PD-1/PD-L1 blockade. oncodesign-services.comexplicyte.com These models allow for the assessment of tumor growth inhibition, effects on the tumor microenvironment, and changes in immune cell populations upon treatment with PD-1/PD-L1 inhibitors. explicyte.com
Colorectal Carcinoma (CT26, MC38) Models
Colorectal carcinoma models, particularly the CT26 and MC38 cell lines, are frequently employed to assess the efficacy of PD-1/PD-L1 pathway inhibitors explicyte.comoncodesign-services.comthno.org. These models are considered responsive to anti-PD1/PD-L1 blockade, although with varying degrees of sensitivity explicyte.com. Studies using these models have investigated the impact of PD-1/PD-L1 inhibition on tumor growth and survival explicyte.comthno.orgiobiotech.com. For instance, research has shown that targeting the PD-1/PD-L1 axis can enhance survival in MC38 models and, to a lesser extent, in CT26 models explicyte.com. Furthermore, studies have explored how chemotherapy regimens, such as Folfox, can modulate PD-L1 expression on tumor cells in both CT26 and MC38 models, influencing the effectiveness of subsequent PD-1 blockade tandfonline.com.
Preclinical data in MC38 tumor models have demonstrated that combination therapies involving PD-1 antibody can remarkably inhibit tumor growth compared to control or monotherapy groups, leading to complete tumor regression in a significant percentage of mice and prolonged survival thno.org. Similarly, studies in CT26 models have shown that PD-L1 peptide vaccination can reduce tumor growth iobiotech.com.
Breast Cancer (4T1, EMT6) Models
Breast cancer models like 4T1 and EMT6 are also utilized in preclinical assessments of PD-1/PD-L1 inhibitors explicyte.comfrontiersin.org. These models are often characterized as non-responders or partial responders to PD-1/PD-L1 targeting antibodies alone oncodesign-services.com. Research in these models frequently investigates combination strategies to enhance the antitumor effects of PD-1/PD-L1 blockade thno.orgfrontiersin.org. For example, studies have evaluated the combination of chemotherapy agents with anti-PD-1 antibodies in 4T1 and EMT6 models, demonstrating improved outcomes compared to monotherapy frontiersin.org. The 4T1 model is known for its spontaneous metastasis, mimicking advanced human breast cancer frontiersin.org.
In 4T1 and EMT6 subcutaneous tumor models, combination treatments have shown efficacy in reducing tumor size and prolonging survival frontiersin.org. While 4T1 tumors can be resistant to single-agent PD-L1 inhibitors, combination approaches have demonstrated enhanced preclinical efficacy iiarjournals.orgaacrjournals.org.
Melanoma Models (B16-F10, TyrNras)
Melanoma models, including B16-F10 and TyrNras, are relevant for evaluating PD-1/PD-L1 pathway modulation explicyte.comantineo.fr. The B16-F10 model is often considered a partial responder or even a "cold" tumor model with low T cell infiltration, making it useful for studying mechanisms of resistance and combination therapies oncodesign-services.comnih.gov. TyrNras models have also been used to develop syngeneic tumor variants with acquired resistance to anti-PD-1 and/or PD-L1 antibodies researchgate.net.
Studies in B16-F10 models have explored the impact of radiation and chemotherapy on PD-L1 expression frontiersin.org. Research has also investigated combination therapies, such as oncolytic viruses with anti-PD-L1 antibodies and radiotherapy, demonstrating enhanced tumor growth inhibition in subcutaneous B16-F10 tumors mdpi.com. Furthermore, genetic modifications, such as tyrosinase knockout in B16-F10 cells, have been shown to reduce tumor growth and increase T cell infiltration, highlighting the complex interplay within the tumor microenvironment nih.gov.
Glioblastoma (GL261), Pancreatic Cancer (Pan02), Renal Cancer (Renca), Sarcoma (MCA205) Models
A range of other syngeneic models are utilized to assess PD-1/PD-L1 inhibitors, reflecting the broad potential of this therapeutic approach across different cancer types explicyte.comantineo.fr. These include Glioblastoma (GL261), Pancreatic Cancer (Pan02), Renal Cancer (Renca), and Sarcoma (MCA205) models explicyte.comantineo.fr.
GL261 models are used to study glioblastoma, a highly aggressive brain tumor explicyte.comnih.gov. Preclinical studies in orthotopic GL261 models have demonstrated that combination treatments involving PD-1 and PD-L1 inhibitors can impact tumor growth d-nb.infofrontiersin.org. Pan02 models are used for pancreatic cancer research explicyte.comantineo.fr. Studies have suggested that blocking PD-L1 can suppress pre-established pancreatic cancer in mouse models nih.gov. Renca models are relevant for renal cancer studies explicyte.comantineo.fr. Some studies have identified Renca as a non-responder model to PD-1/PD-L1 targeting antibodies oncodesign-services.com. MCA205 models are utilized for sarcoma research explicyte.comantineo.fr. Illustrative data in MCA205 models have shown anti-tumor responses to anti-PD1 inhibition, associated with increased immune cell infiltration within the tumor explicyte.com.
Application of Specific Tumor Implantation Techniques (e.g., Subcutaneous, Orthotopic)
The choice of tumor implantation technique significantly impacts the tumor microenvironment and the subsequent response to immunotherapy explicyte.comantineo.frnih.gov. Subcutaneous implantation, where tumor cells are injected under the skin, is a common and relatively straightforward technique for establishing palpable tumors that are easy to measure antineo.frthno.org. However, the subcutaneous environment may not fully recapitulate the complex interactions found in the native tumor site nih.gov.
Orthotopic implantation involves injecting tumor cells directly into the organ or tissue from which the cancer originated antineo.frnih.govnih.gov. This method is considered to provide a more physiologically relevant tumor microenvironment, including interactions with surrounding stromal cells, blood vessels, and immune cells, which can influence the efficacy of immunotherapies targeting the PD-1/PD-L1 axis antineo.frnih.govnih.gov. Studies have shown that the response to PD-1/PD-L1 inhibition can differ between orthotopic and subcutaneous models of the same cancer type nih.gov. For example, in lung cancer models, sensitivity to PD-1/PD-L1 antibodies was dependent on both the site of tumor growth (orthotopic vs. subcutaneous) and the specific cancer cell line nih.gov.
Evaluation of Antitumor Efficacy in Vivo
Evaluating the antitumor efficacy of this compound in vivo involves assessing its ability to inhibit tumor growth and, in some cases, improve survival explicyte.combrieflands.com. These evaluations are typically conducted in the syngeneic mouse models described above explicyte.comantineo.fr.
Assessment of Tumor Growth Suppression
A primary endpoint in preclinical studies is the assessment of tumor growth suppression iobiotech.complos.orgbmj.com. Tumor size is commonly measured at regular intervals using calipers, and the data are used to generate tumor growth curves thno.orgiobiotech.com. A reduction in tumor volume or a delay in tumor progression in treated groups compared to control groups indicates antitumor activity iobiotech.combrieflands.complos.org.
Detailed research findings often include graphical representations of tumor volume over time for different treatment groups thno.orgiobiotech.com. Statistical analysis is performed to determine the significance of observed differences in tumor growth brieflands.com. For example, studies might report mean tumor volumes with standard errors of the mean (SEM) at various time points iobiotech.com. Significant tumor growth suppression has been observed with PD-1/PD-L1 pathway modulation in various models, including colorectal carcinoma (MC38, CT26) and melanoma (B16-F10) thno.orgiobiotech.commdpi.com.
Data tables summarizing tumor growth inhibition can provide a clear comparison of the efficacy of this compound, potentially alone or in combination with other therapies, across different tumor models. While specific quantitative data for this compound across all listed models were not uniformly available in the search results, the methodologies for assessing tumor growth suppression are well-established and applied to evaluate the efficacy of PD-1/PD-L1 pathway inhibitors in these models iobiotech.complos.orgbmj.com.
| Model Type | Cell Line | Implantation Site | Treatment Group (Example) | Mean Tumor Volume (Day X, mm³) | Tumor Growth Inhibition (%) (vs Control) |
| Colorectal Carcinoma | MC38 | Subcutaneous | PD-1/PD-L1 Inhibitor | YYY | ZZ% |
| Colorectal Carcinoma | CT26 | Subcutaneous | PD-1/PD-L1 Inhibitor | WWW | XX% |
| Breast Cancer | 4T1 | Subcutaneous | PD-1/PD-L1 Inhibitor + Agent X | AAA | BB% |
| Breast Cancer | EMT6 | Subcutaneous | PD-1/PD-L1 Inhibitor + Agent Y | CCC | DD% |
| Melanoma | B16-F10 | Subcutaneous | PD-1/PD-L1 Inhibitor | EEE | FF% |
| Glioblastoma | GL261 | Orthotopic | PD-1/PD-L1 Inhibitor + Agent Z | GGG | HH% |
| Pancreatic Cancer | Pan02 | Subcutaneous | PD-1/PD-L1 Inhibitor | III | JJ% |
| Renal Cancer | Renca | Subcutaneous | PD-1/PD-L1 Inhibitor | KKK | LL% |
| Sarcoma | MCA205 | Subcutaneous | PD-1/PD-L1 Inhibitor | MMM | NN% |
Interactive Table:
Beyond simple volume measurements, assessing tumor growth suppression can involve monitoring the percentage of complete tumor regressions within a treatment group thno.org. Survival analysis, which tracks the percentage of mice remaining alive over time, is also a critical measure of efficacy, particularly when treatments lead to significant tumor control explicyte.comthno.orgbrieflands.com.
Preclinical Dose-Response Relationships
Evaluation of preclinical dose-response relationships is a fundamental aspect of characterizing the activity of a therapeutic compound. These studies determine how the magnitude of the biological effect correlates with increasing doses of the agent. For this compound, studies in Lewis lung carcinoma (LLC)-bearing allograft mouse models have demonstrated a dose-dependent suppression of tumor growth medchemexpress.com. This indicates that increasing the dose of this compound leads to a more pronounced inhibition of tumor progression in this model system medchemexpress.com. In vitro studies have also shown that this compound can stabilize the PD-L1 protein in mouse LLC cells in a dose-dependent manner medchemexpress.com. Furthermore, it has been observed to promote interferon-gamma secretion in a dose-dependent manner in vitro, even at low concentrations medchemexpress.com.
Analysis of Tumor Cell Proliferation and Apoptosis in Tumor Tissues
Assessing the impact of a compound on tumor cell proliferation and apoptosis (programmed cell death) within the tumor tissue provides direct evidence of its anti-tumor activity. Reduced proliferation and increased apoptosis are indicative of a successful therapeutic intervention. Preclinical studies investigating this compound have shown that it effectively blocks tumor cell proliferation in LLC tumor tissues medchemexpress.com. Concurrently, these studies have demonstrated that this compound induces apoptosis within these tumor tissues medchemexpress.com. This suggests a direct or indirect mechanism by which the compound limits tumor growth by inhibiting the multiplication of cancer cells and promoting their death medchemexpress.com.
Characterization of Tumor Immune Microenvironment Infiltration
The tumor immune microenvironment (TME) is a complex ecosystem of immune cells, stromal cells, and extracellular matrix that surrounds and interacts with tumor cells nih.govmdpi.com. Characterizing the infiltration of different immune cell populations into the tumor is essential for understanding how a PD-1/PD-L1 inhibitor modulates the anti-tumor immune response nih.govnih.gov. PD-1/PD-L1 interaction typically inhibits T cell activation and function within the TME, allowing tumors to evade immune surveillance nih.govfrontiersin.orgabcam.com. Blocking this interaction is intended to restore anti-tumor immunity abcam.comfrontiersin.org.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T lymphocytes (CTLs), are key mediators of anti-tumor immunity abcam.com. The presence and activity of TILs within the TME are often associated with better prognosis and response to immunotherapy nih.govnih.govmdpi.com. Analysis of TILs in preclinical studies involves quantifying their numbers and assessing their activation state within tumor tissues following treatment. While specific data on TIL analysis for this compound is not detailed in the provided source, studies on PD-1/PD-L1 inhibitors generally aim to demonstrate an increase in the infiltration and activation of TILs, particularly CD8+ T cells, within the tumor frontiersin.orgwikipedia.org. The interaction of PD-L1 on tumor cells with PD-1 on TILs can lead to TIL inactivation and apoptosis nih.gov.
Identification of Immune Cell Subpopulations (e.g., CD4+, CD8+ T-cells, NK cells)
A more detailed analysis of the TME involves identifying and quantifying specific immune cell subpopulations. Cytotoxic CD8+ T-cells are crucial for directly killing tumor cells mdpi.com. CD4+ T-cells, including helper T-cells, play a role in orchestrating the immune response. Natural killer (NK) cells are part of the innate immune system and can also directly kill tumor cells frontiersin.orgmdpi.com. PD-1 is expressed on various immune cells, including activated T cells, B cells, and NK cells nih.govfrontiersin.orgmdpi.commdpi.com. PD-L1 can be expressed on tumor cells, antigen-presenting cells (APCs), macrophages, and other immune cells within the TME nih.govnih.govfrontiersin.orgfrontiersin.org. Preclinical studies with PD-1/PD-L1 inhibitors often evaluate the impact of treatment on the infiltration, proliferation, and function of these specific immune cell subsets within the tumor and lymphoid organs frontiersin.orgbiorxiv.orgaacrjournals.org. Increased ratios of CD8+ T-cells to other immune cell types within the tumor are often sought as an indicator of effective immune modulation mdpi.com.
Molecular Profiling of Tumor Tissues from Preclinical Models
Molecular profiling of tumor tissues provides insights into the genetic, transcriptomic, and proteomic changes that occur in response to treatment and within the TME aacrjournals.orgnih.gov. This can help identify biomarkers of response, understand mechanisms of resistance, and reveal downstream effects of PD-1/PD-L1 blockade bmj.comnih.gov. Techniques such as gene expression analysis, protein profiling, and analysis of mutational burden can be employed bmj.comaacrjournals.orgindonesianjournalofcancer.or.id. For PD-1/PD-L1 inhibitors, molecular profiling can reveal changes in the expression of immune-related genes, cytokine profiles, and markers associated with tumor cell proliferation and apoptosis nih.govnih.gove-century.us. While specific molecular profiling data for this compound is not available in the provided sources, general preclinical studies in this area utilize such methods to understand the complex interactions between the tumor and the immune system and how the inhibitor influences these interactions at a molecular level aacrjournals.orgnih.govindonesianjournalofcancer.or.id. For example, PD-L1 expression itself is a key molecular marker often analyzed bmj.comaacrjournals.orgamegroups.org.
Summary of Preclinical Findings for this compound (Based on Available Data)
| Preclinical Assessment Area | Key Findings for this compound (or general if specified) | Source |
| PD-1/PD-L1 Inhibition (In vitro) | IC50 of 2.7 nM medchemexpress.com | medchemexpress.com |
| Preclinical Dose-Response (Tumor Growth) | Dose-dependent suppression of tumor growth in LLC-bearing mice medchemexpress.com | medchemexpress.com |
| Preclinical Dose-Response (PD-L1 Stabilization) | Stabilizes PD-L1 protein in mouse LLC cells in a dose-dependent manner medchemexpress.com | medchemexpress.com |
| Preclinical Dose-Response (IFN-gamma Secretion) | Promotes interferon-gamma secretion in a dose-dependent manner in vitro medchemexpress.com | medchemexpress.com |
| Tumor Cell Proliferation in Tumor Tissues | Effectively blocks tumor cell proliferation in LLC tumor tissues medchemexpress.com | medchemexpress.com |
| Apoptosis in Tumor Tissues | Induces apoptosis in LLC tumor tissues medchemexpress.com | medchemexpress.com |
| Survival Outcomes | Not specifically detailed for this compound in the primary source. Generally evaluated for PD-1/PD-L1 inhibitors frontiersin.orgamegroups.org. | frontiersin.orgamegroups.org |
| Tumor Immune Microenvironment Infiltration | Not specifically detailed for this compound in the primary source. General methodologies involve analyzing TILs and immune cell subpopulations nih.govnih.govmdpi.com. | nih.govnih.govmdpi.com |
| Tumor-Infiltrating Lymphocytes (TILs) | Not specifically detailed for this compound in the primary source. General analysis includes quantification and activation state nih.govnih.gov. | nih.govnih.gov |
| Immune Cell Subpopulations (CD4+, CD8+, NK) | Not specifically detailed for this compound in the primary source. General analysis focuses on infiltration and function frontiersin.orgfrontiersin.orgmdpi.comaacrjournals.org. | frontiersin.orgfrontiersin.orgmdpi.comaacrjournals.org |
| Molecular Profiling of Tumor Tissues | Not specifically detailed for this compound in the primary source. General methods include analyzing gene/protein expression and mutational burden bmj.comaacrjournals.orgnih.govindonesianjournalofcancer.or.id. | bmj.comaacrjournals.orgnih.govindonesianjournalofcancer.or.id |
Subject: Information Regarding Preclinical Research on this compound
This response addresses the request for an English article focusing solely on the chemical compound this compound, specifically regarding its preclinical assessment using RNA sequencing analysis and the evaluation of immunogenic cell death markers.
Based on the available search results, specific preclinical research data pertaining directly to this compound and its assessment through RNA sequencing analysis or the evaluation of immunogenic cell death markers such as HMGB1 and Calreticulin was not found.
Therefore, it is not possible to generate a detailed article strictly adhering to the provided outline and focusing solely on these specific preclinical research methodologies and findings for the compound this compound, as the necessary data is not present in the consulted sources.
Structure Activity Relationship Sar and Medicinal Chemistry of Pd 1/pd L1 in 10 Analogues
Rational Design and Synthesis Strategies for Small Molecule PD-1/PD-L1 Inhibitors
The rational design of small molecule inhibitors targeting the PD-1/PD-L1 interaction is a challenging endeavor due to the relatively large and flat protein-protein interaction surface, which lacks the deep, well-defined binding pockets typically targeted by small molecules acs.orgnih.govacs.org. Despite this challenge, significant progress has been made through various design and synthesis strategies nih.govmdpi.comnih.govfrontiersin.org.
One primary strategy involves targeting PD-L1 directly, often by inducing or stabilizing a dimeric form of PD-L1 that occludes the PD-1 binding site nih.govoncotarget.com. This approach was notably advanced by the discovery of Bristol-Myers Squibb (BMS) compounds, which were among the first nonpeptidic small molecule inhibitors reported to target this interaction acs.orgoncotarget.comresearchgate.net. Crystallographic analysis of PD-L1 in complex with these early inhibitors revealed a binding mode at the dimer interface, stabilizing a dimeric configuration of PD-L1 nih.govoncotarget.com.
Rational design approaches often leverage structural information of PD-L1, including co-crystal structures with inhibitors, to guide the design of new chemical entities mdpi.comascopubs.org. This structure-based design allows for the identification of key interaction hotspots and the design of molecules that can effectively occupy these sites and disrupt the protein-protein interaction nih.gov.
Synthesis strategies for small molecule PD-1/PD-L1 inhibitors involve the construction of diverse chemical scaffolds and their subsequent modification to optimize activity and properties. This often requires multi-step synthetic routes and the application of various chemical reactions.
Exploration of Chemical Scaffolds (e.g., Tetrahydroisoquinoline, Benzamide (B126), Benzo[d]isoxazole, Biphenyl (B1667301), Resorcinol Dibenzyl Ethers, Marine-Based Natural Compounds)
The exploration of diverse chemical scaffolds has been crucial in the discovery of small molecule PD-1/PD-L1 inhibitors nih.govmdpi.comnih.govnih.govoncotarget.commdpi.com. Several distinct structural classes have been investigated:
Biphenyl-based scaffolds: A significant group of small molecule inhibitors, including early compounds from BMS, are based on a substituted biphenyl group, often connected to another aromatic ring via a linker such as a benzyl (B1604629) ether bond tandfonline.comnih.gov. These compounds have been shown to bind to PD-L1 and induce its dimerization acs.orgnih.gov. SAR studies on biphenyl derivatives have helped establish the relationship between structural features and inhibitory activity frontiersin.orgnih.gov.
Indane scaffolds: Novel series of inhibitors bearing a rigid indane scaffold have been designed and synthesized, demonstrating potent inhibitory activity against the PD-1/PD-L1 interaction nih.govresearchgate.net. SAR studies on indane derivatives have highlighted the importance of conformational restriction for potency nih.gov.
Benzo[d]isoxazole and Benzo[d]isothiazole scaffolds: Compounds incorporating benzo[d]isoxazole or benzo[d]isothiazole scaffolds have been developed as PD-1/PD-L1 inhibitors, with some exhibiting potent inhibitory activities acs.orgresearchgate.net. Preliminary SAR investigations for these scaffolds have been reported acs.orgresearchgate.net.
Tetrahydroisoquinoline scaffolds: Analogues based on a tetrahydroisoquinoline scaffold have also been explored in the search for PD-1/PD-L1 inhibitors frontiersin.org.
Benzamide scaffolds: A series of benzamide analogues have been synthesized and screened for their efficacy as PD-1/PD-L1 inhibitors frontiersin.orgresearchgate.net.
Resorcinol Dibenzyl Ethers: Resorcinol dibenzyl ethers have been synthesized and tested for their inhibitory activity against the PD-1/PD-L1 pathway researchgate.net.
Marine-Based Natural Compounds: Natural products, including marine-based compounds, have been explored as potential sources of PD-L1 inhibitors through computational methods and experimental validation mdpi.comuj.edu.plresearchgate.net.
The diversity of these scaffolds reflects the ongoing efforts to identify novel chemical space and optimize interactions with the PD-L1 target.
Virtual Screening Techniques for Lead Compound Identification
Virtual screening (VS) techniques play a crucial role in the identification of lead compounds for PD-1/PD-L1 inhibition tandfonline.comnih.govresearcher.lifeplos.orgresearchgate.net. These computational methods allow for the rapid screening of large compound databases to predict potential binders to the target protein nih.govplos.org.
Structure-based virtual screening utilizes the 3D structure of PD-L1 (often in complex with known inhibitors) to dock compounds and estimate their binding affinities nih.govplos.org. This approach helps prioritize compounds that are predicted to fit into the binding site and establish favorable interactions plos.org. Ligand-based virtual screening, on the other hand, uses the properties of known active inhibitors to search for similar molecules in databases ascopubs.org.
Multistage virtual screening workflows, combining techniques like shape screening, pharmacophore screening, molecular docking, and molecular dynamics simulations, are often employed to enhance the accuracy of lead identification tandfonline.comnih.govresearcher.life. For example, virtual screening campaigns have identified novel PD-L1 ligands with diverse scaffolds tandfonline.comnih.govresearcher.life.
| Virtual Screening Method | Description | Application in PD-1/PD-L1 Inhibitor Discovery |
|---|---|---|
| Structure-Based Virtual Screening | Docks compounds into the target protein's binding site and estimates binding affinity based on 3D structure. | Prioritizing compounds predicted to bind to the PD-L1 binding pocket nih.govplos.org. |
| Ligand-Based Virtual Screening | Identifies compounds similar to known active inhibitors based on molecular properties or pharmacophores. | Searching for novel analogues with similar activity profiles ascopubs.org. |
| Multistage Virtual Screening | Combines multiple VS techniques sequentially to improve hit identification accuracy. | Identifying novel leads with diverse scaffolds and favorable binding characteristics tandfonline.comnih.govresearcher.life. |
The hits identified through virtual screening are then typically validated through experimental assays tandfonline.comnih.govresearcher.life.
Elucidation of Binding Modes and Interaction Hotspots
Understanding how small molecule inhibitors bind to PD-L1 and the specific residues involved in these interactions is crucial for rational design and optimization nih.govnih.gov. Crystallographic analysis and molecular docking simulations are key techniques used for this purpose nih.govascopubs.orgplos.org.
Small molecule inhibitors of PD-L1 have been shown to bind to PD-L1 instead of PD-1 and inhibit the interaction by inducing PD-L1 dimerization through the PD-1 interacting surface site nih.govnih.gov. The binding of small molecules to PD-L1 leads to the dissociation of the PD-1/PD-L1 complex nih.gov.
Crystallographic Analysis of Inhibitor-PD-L1 Complexes
X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering direct visualization of the binding mode of inhibitors to PD-L1 oncotarget.comascopubs.orgplos.orgnih.gov. Crystal structures of PD-L1 complexed with small molecule inhibitors, particularly those from BMS, have been instrumental in revealing that these molecules bind at the interface of a PD-L1 dimer, stabilizing this conformation nih.govoncotarget.com.
These structures have shown that a single inhibitor molecule is often located at the center of the PD-L1 homodimer, occupying a hydrophobic channel-like pocket between the two PD-L1 molecules nih.gov. The binding induces a rearrangement of sidechains at the PD-L1 surface, which is partly different from that induced by PD-1 binding oncotarget.com. For instance, the Tyr56 sidechain of PD-L1 can move towards the inhibitor molecule, forming interactions like π-π stacking oncotarget.com.
Crystallographic studies have helped define the binding site "hot spots" on the PD-L1 surface, providing valuable information for the design of new antagonists oncotarget.com. Recent crystal structures of PD-L1 complexed with novel small molecule inhibitors continue to provide insights into their specific binding modes nih.govacs.org.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred binding poses and affinities of small molecules to a target protein acs.orgnih.govascopubs.orgnih.govresearchgate.net. This method is widely used in conjunction with virtual screening and crystallographic data to understand and predict inhibitor binding nih.govplos.org.
Docking studies on PD-1/PD-L1 complex inhibitors have been applied to identify important residues for ligand binding on the PD-L1 protein nih.govacs.org. These studies have revealed that residues such as Tyr56, Asp122, and Lys124 play critical roles in ligand binding to PD-L1 nih.govacs.org. The formation of hydrogen bonds with residues like Arg125 may enhance binding potency nih.govacs.org.
Molecular docking can help identify the binding mechanisms of different compounds and predict protein-ligand interactions, which can vary depending on the structural nature of the ligand nih.govacs.org. The analysis of docking results can determine the influence of specific residues on the active conformation of the inhibitor researchgate.net.
Molecular docking studies have been performed using various software packages and scoring functions, and the reproduction of ligand poses observed in crystal structures is often used to validate the docking protocol nih.gov.
Key PD-L1 residues identified as important for small molecule inhibitor binding through crystallography and docking include:
Tyr56 nih.govoncotarget.comnih.govacs.org
Phe19 nih.gov
Thr20 mdpi.com
Gln66 mdpi.com
Ala121 nih.govresearchgate.net
Ile116 mdpi.com
These residues are often located within or near the hydrophobic cavity formed upon PD-L1 dimerization, which serves as the binding site for many small molecule inhibitors nih.gov.
Optimization of Inhibitory Potency and Selectivity
Optimization of inhibitory potency and selectivity is a critical stage in the development of small molecule PD-1/PD-L1 inhibitors nih.govnih.govoncotarget.com. This process involves iterative cycles of chemical synthesis and biological evaluation to improve the binding affinity and specificity of lead compounds.
SAR studies are fundamental to this optimization process. By systematically modifying different parts of the lead structure and assessing the impact on inhibitory activity, researchers can identify structural features that are essential for potent binding acs.orgresearchgate.netnih.gov. This involves exploring the effect of different substituents, linkers, and core scaffolds on potency acs.orgmdpi.com.
For instance, SAR analysis of biphenyl-based inhibitors has helped establish the relationship between structural modifications and inhibitory activity frontiersin.orgnih.gov. Studies on indane derivatives have shown that conformational restriction can enhance potency nih.gov. The incorporation of specific groups, such as a pyrimidine (B1678525) ring in biphenyl structures, has been demonstrated as an effective strategy for designing more potent inhibitors researchgate.net.
Optimization also aims to improve selectivity, ensuring that the inhibitor primarily targets the PD-1/PD-L1 interaction and not other proteins, which could lead to off-target effects. This involves testing compounds against a panel of related targets and modifying the structure to enhance specificity.
Computational methods, such as molecular dynamics simulations and QSAR studies, can complement experimental SAR by providing insights into the dynamic interactions and predicting the activity of new analogues acs.orgmdpi.com. This can help guide the design of optimized compounds mdpi.com.
The goal of optimization is to develop compounds with high binding affinity to PD-L1, potent blockade of the PD-1/PD-L1 interaction in cellular assays, and favorable pharmacokinetic properties mdpi.comacs.orgnih.gov. For example, compound A9 was identified as a promising candidate with excellent PD-L1 inhibitory activity (IC50 = 0.93 nM) and high binding affinity (KD = 3.64 nM) through a structural simplification strategy starting from BMS-1058 mdpi.com. Another compound, X14, with a novel naphthyridin scaffold, showed potent inhibitory activity (IC50 = 15.73 nM) and good binding affinity (KD = 14.62 nM) acs.orgnih.gov.
Optimization efforts also focus on improving properties like oral bioavailability and reducing toxicity acs.orgacs.orgnih.gov. Rational prodrug design approaches have been used to address poor oral pharmacokinetic profiles of some PD-L1 small molecule inhibitors nih.govacs.org.
| Compound Example | Scaffold | Key Finding/Activity | Source |
|---|---|---|---|
| PD-1/PD-L1-IN-10 (compound B2) | Not explicitly stated in detail in search results | IC50 = 2.7 nM (PD-1/PD-L1), orally active, potent in vivo efficacy, stabilizes PD-L1 | medchemexpress.com |
| BMS-1001 | Biphenyl-based | Binds to PD-L1, blocks interaction, alleviates T-cell exhaustion, induces PD-L1 dimerization | acs.orgnih.govresearchgate.net |
| BMS-1166 | Biphenyl-based | Binds to PD-L1, blocks interaction, alleviates T-cell exhaustion, induces PD-L1 dimerization, potent inhibitor | acs.orgnih.govresearchgate.net |
| BMS-202 | Biphenyl-based | Induces PD-L1 dimerization, binds at dimer interface, used as lead compound for optimization | nih.govmdpi.comacs.orgresearchgate.netnih.govmdpi.com |
| ZDS20 | Tetrahydroisoquinoline and thiazolidinedione-quinazoline-5-ketone frameworks | Novel scaffold, low micromolar activity (IC50 = 3.27 μM), identified via virtual screening | tandfonline.comnih.govresearcher.life |
| Compound D3 | Indane scaffold | Most potent indane derivative (IC50 = 2.2 nM), induces immune activity | nih.govresearchgate.netresearchgate.netmdpi.com |
| Compound 39 | Quinazoline derivative | Potent inhibitory activity (IC50 = 1.57 nM) | researchgate.net |
| Compound P20 | Benzo[d]isoxazole scaffold | Potent inhibitory activity (IC50 = 26.8 nM) | acs.orgresearchgate.net |
| Compound CH20 | Benzo[d]isothiazole scaffold | Promising activity (IC50 = 8.5 nM), inhibits interaction at cellular level | acs.orgresearchgate.net |
| Compound NP19 | Resorcinol dibenzyl ether | Inhibits interaction (IC50 = 12.5 nM), elevates IFN-γ production | researchgate.net |
| Compound X14 | Naphthyridin scaffold | Most potent naphthyridin derivative (IC50 = 15.73 nM), good binding affinity, favorable PK properties, significant antitumor efficacy in vivo | acs.orgacs.orgnih.gov |
| Compound A9 | Derived from BMS-1058 via structural simplification | Excellent PD-L1 inhibitory activity (IC50 = 0.93 nM), high binding affinity (KD = 3.64 nM), promotes IFN-γ production | mdpi.com |
Through these comprehensive medicinal chemistry efforts, including rational design, synthesis of diverse scaffolds, virtual screening, detailed binding mode analysis, and iterative optimization, researchers are actively pursuing the development of potent and selective small molecule inhibitors of the PD-1/PD-L1 interaction, exemplified by compounds like this compound and its analogues.
Development of Multifunctional Small Molecules (e.g., Inducers of PD-L1 Degradation)
Beyond simple blockade of the PD-1/PD-L1 interaction, medicinal chemistry efforts have focused on developing multifunctional small molecules, particularly those capable of inducing the degradation of PD-L1. This approach aims to achieve a more profound and potentially durable suppression of PD-L1 signaling compared to transient inhibition.
One prominent strategy involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation researchgate.netnih.gov. Studies have demonstrated the potential of PROTACs targeting PD-L1 degradation to enhance immunotherapy efficacy researchgate.net. For instance, a novel PROTAC molecule, referred to as compound 21a in some studies, has been developed and shown to effectively induce the degradation of PD-L1 protein in various malignant cells in a proteasome-dependent manner in vitro researchgate.netnih.gov. In preclinical in vivo models, compound 21a significantly reduced PD-L1 protein levels in MC-38 cancer cells, which promoted the invasion of CD8⁺ T cells and inhibited tumor growth researchgate.netnih.gov.
Another approach involves small molecules that promote the internalization and degradation of PD-L1 through lysosomal pathways. A small molecule biphenyl oxadiazole derivative, identified as compound 10 or 17 in different reports, has been characterized as a bifunctional inhibitor. This compound not only inhibits PD-1/PD-L1 interactions but also induces the dimerization, internalization, and degradation of PD-L1 from the cell surface into the cytosol via a lysosome-dependent pathway frontiersin.orgacs.org. Preclinical studies with this molecule have demonstrated its ability to suppress tumor growth by activating antitumor immunity frontiersin.orgacs.org.
Antibody-based PROTACs (AbTACs) represent another class of molecules designed for targeted protein degradation, including cell-surface proteins like PD-L1. These are recombinant bispecific antibodies that recruit membrane-bound E3 ligases, such as RNF43, to induce the lysosomal degradation of PD-L1 acs.org. An AbTAC designated AC-1 was shown to induce substantial degradation of PD-L1 in MDA-MB-231 breast cancer cells in an RNF43- and lysosomal-dependent manner acs.org.
Furthermore, natural product derivatives are being explored for their ability to induce PD-L1 degradation. Protoberberines, such as PMT-O9-1A, have been identified as PD-L1 degraders. Mechanistic studies suggest that PMT-O9-1A interacts with the deubiquitinase CSN5, inhibiting its function and leading to the ubiquitination and degradation of PD-L1 acs.org. Preclinical assessment showed that PMT-O9-1A significantly reduced the survival of cancer cells when co-cultured with activated T cells, indicating enhanced T cell killing activity due to PD-L1 degradation acs.org.
These examples highlight the diverse medicinal chemistry strategies being employed to develop small molecules and related modalities that go beyond simple receptor blockade to induce the degradation of PD-L1, offering potential advantages for cancer immunotherapy.
Radiolabeling Approaches for Preclinical Imaging and Efficacy Studies
Radiolabeling of agents targeting the PD-1/PD-L1 axis is a crucial approach for preclinical imaging and efficacy studies. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging with radiolabeled tracers allow for non-invasive, whole-body visualization of PD-1 and PD-L1 expression, assessment of biodistribution, and monitoring of target engagement in vivo thno.orgsnmjournals.orgfrontiersin.org. This provides valuable information for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents and can aid in predicting and assessing treatment response snmjournals.orgfrontiersin.orgaacrjournals.orgaging-us.comfrontiersin.orgbmj.com.
While the search results primarily detail the radiolabeling of antibodies, antibody fragments (like nanobodies and adnectins), and peptides for imaging PD-1/PD-L1 expression, the principles are relevant to the preclinical evaluation of small molecule inhibitors and degraders. Radiolabeling allows researchers to:
Image target expression: Visualize the spatial distribution and levels of PD-1 or PD-L1 in tumors and other tissues over time. This is important because PD-L1 expression can be heterogeneous and dynamic aging-us.comnih.gov.
Assess biodistribution: Determine how the radiolabeled compound distributes throughout the body, including uptake in target tissues (e.g., tumors, lymphoid organs) and clearance pathways.
Evaluate pharmacokinetics: Study the absorption, distribution, metabolism, and excretion of the radiolabeled agent.
Monitor target engagement: Assess the extent to which the therapeutic agent binds to its target in vivo.
Various radioisotopes have been used for labeling agents targeting the PD-1/PD-L1 axis, including positron emitters like 89Zr, 64Cu, and 68Ga for PET imaging, and gamma emitters like 111In and 99mTc for SPECT imaging thno.orgfrontiersin.orgaging-us.combmj.comnih.govnih.gov. The choice of radioisotope depends on factors such as half-life, decay properties, and the specific imaging modality. Chelators (e.g., DFO, DOTA, NOTA) are often used to conjugate the radioisotope to the targeting molecule thno.orgaging-us.comnih.gov.
Preclinical studies using radiolabeled antibodies (such as 89Zr-labeled pembrolizumab, nivolumab, atezolizumab, and durvalumab) and nanobodies (like 68Ga-NOTA-Nb109 and 99mTc-MY1523) have successfully visualized PD-1 or PD-L1 expression in various tumor models and lymphoid tissues thno.orgfrontiersin.orgaging-us.comfrontiersin.orgbmj.comnih.govnih.gov. These studies have shown correlation between radiotracer uptake and PD-L1 expression levels determined by other methods like immunohistochemistry aging-us.comnih.gov. Imaging has also been used to investigate changes in PD-L1 expression in response to therapy aging-us.comfrontiersin.org.
While specific details on the radiolabeling of small molecule this compound analogues were not extensively found in the provided snippets, the broader field of radiolabeling agents for PD-1/PD-L1 imaging demonstrates the importance of nuclear imaging techniques in the preclinical evaluation of compounds targeting this pathway. Small molecule radiotracers, if developed, could potentially offer advantages such as better tissue penetration and faster clearance compared to larger antibody-based tracers, which could be beneficial for imaging and understanding the in vivo behavior of small molecule inhibitors and degraders oncotarget.comfrontiersin.orgbmj.com.
Investigation of Resistance Mechanisms to Pd 1/pd L1 in 10 in Preclinical Settings
Analysis of Acquired Resistance Development to PD-1/PD-L1 Blockade
While immune checkpoint inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), have shown significant efficacy in a variety of cancers, a substantial number of patients who initially respond eventually develop acquired resistance. aacrjournals.orgaacrjournals.orgnih.govnih.gov Understanding the molecular and cellular mechanisms that drive this resistance is critical for developing subsequent lines of therapy and improving patient outcomes. Preclinical research has been instrumental in elucidating the complex interplay of factors that contribute to tumors escaping immune control despite continued PD-1/PD-L1 blockade.
Preclinical Models of Acquired Resistance (e.g., Serial Treatment/Reimplantation Models)
To investigate the mechanisms of acquired resistance, researchers have developed various preclinical models that mimic the clinical scenario of relapse after an initial response to anti-PD-1/PD-L1 therapy. aacrjournals.org A primary strategy involves the use of immunocompetent mouse models with syngeneic tumors, which are tumors derived from the same genetic background as the mouse, allowing for the study of a fully functional immune system. aacrjournals.org
One of the most common methods is the serial treatment and reimplantation model. aacrjournals.orgnih.gov In this approach, tumor-bearing mice are treated with anti-PD-1 or anti-PD-L1 antibodies. While many tumors may shrink initially, some eventually regrow. These relapsed tumors are then harvested and implanted into new, treatment-naive mice of the same strain. This cycle of treatment, relapse, and reimplantation is repeated over several generations. aacrjournals.org This process effectively selects for tumor cells that have developed mechanisms to survive and proliferate despite the presence of the checkpoint inhibitor.
Researchers have successfully used this methodology to generate resistant variants of various murine tumor cell lines, including:
MC38 colorectal cancer aacrjournals.orgnih.gov
MBT2 and MB49 bladder cancers aacrjournals.org
RENCA kidney cancer aacrjournals.org
TyrNras melanoma aacrjournals.org
These models are invaluable tools for identifying the genetic, epigenetic, and microenvironmental changes that underpin acquired resistance. aacrjournals.org They allow for the direct comparison between the original, sensitive parental tumor lines and their derived resistant counterparts, enabling the discovery of resistance-specific alterations and the testing of novel therapeutic strategies designed to overcome them. aacrjournals.orgnih.gov
| Tumor Model | Cancer Type | Key Feature |
|---|---|---|
| MC38 | Colorectal | Widely used to study acquired resistance through serial in vivo passaging. aacrjournals.orgnih.gov |
| MBT2 / MB49 | Bladder | Models developed with acquired resistance to anti-PD-1/PD-L1 antibodies. aacrjournals.org |
| RENCA | Renal | In vivo resistant model developed via serial treatment/reimplantation cycles. aacrjournals.org |
| TyrNras | Melanoma | Syngeneic melanoma model used to explore secondary resistance mechanisms. aacrjournals.org |
Upregulation of Compensatory Immune Checkpoint Pathways (e.g., TIM-3, LAG-3, CD73, CD39)
A crucial mechanism of acquired resistance to PD-1/PD-L1 blockade is the upregulation of alternative or compensatory immune checkpoint pathways. nih.govnih.gov When the PD-1/PD-L1 axis is blocked, the resulting T-cell activation can lead to a feedback mechanism where other inhibitory receptors are expressed on the surface of T cells, leading to a state of re-exhaustion. nih.govresearchgate.net This phenomenon, sometimes termed "adaptive resistance," allows the tumor to evade the restored anti-tumor immune response. nih.gov
Key compensatory pathways implicated in resistance include:
TIM-3 (T-cell immunoglobulin and mucin domain-containing molecule-3): The expression of TIM-3 is often upregulated in tumors resistant to PD-1/PD-L1 blockade. nih.govnih.gov TIM-3 is a co-inhibitory receptor that, when engaged, suppresses T-cell function. Preclinical studies have shown that dual blockade of TIM-3 and PD-1 can be more effective at controlling tumor growth than targeting either pathway alone. nih.gov
LAG-3 (Lymphocyte-activation gene-3): Similar to TIM-3, LAG-3 is another inhibitory receptor that can be co-expressed with PD-1 on exhausted T cells. nih.govmdpi.com Blockade of the PD-1 pathway can lead to a compensatory increase in LAG-3 expression. nih.gov The combination of anti-LAG-3 and anti-PD-1 antibodies has shown promising results in preclinical models and has led to clinical approval for treating advanced melanoma. mdpi.com
CD73/CD39 (Adenosine Pathway): The ectonucleotidases CD39 and CD73 are involved in the production of extracellular adenosine, a potent immunosuppressive molecule. Tumors that develop resistance to PD-1/PD-L1 therapy have been found to have increased expression of CD73. frontiersin.org Adenosine can suppress the function of CD8+ T cells, and targeting this pathway in combination with PD-1/PD-L1 blockade is an active area of investigation. oaepublish.com
| Checkpoint | Function | Role in Resistance |
|---|---|---|
| TIM-3 | Co-inhibitory receptor on T cells. | Upregulated in resistant tumors; dual blockade with PD-1 enhances anti-tumor response. nih.gov |
| LAG-3 | Inhibitory receptor binding to MHC class II. | Compensatory upregulation following PD-1 blockade; dual blockade shows clinical benefit. nih.govmdpi.com |
| CD73 | Ectonucleotidase that generates adenosine. | Upregulation is associated with acquired resistance by producing immunosuppressive adenosine. frontiersin.org |
| CD39 | Ectonucleotidase in the adenosine pathway. | Works with CD73 to create an immunosuppressive tumor microenvironment. frontiersin.org |
Metabolic Alterations Limiting Persistent Efficacy
The metabolic landscape of the tumor microenvironment (TME) plays a significant role in dictating the effectiveness of immunotherapy. oaepublish.com Tumors can develop resistance to PD-1/PD-L1 blockade by reprogramming metabolic pathways to create an immunosuppressive TME, thereby limiting the sustained efficacy of the therapy. frontiersin.orgoaepublish.com
Key metabolic alterations include:
Arginine Depletion: Some tumors upregulate the enzyme arginase (ARG1), which depletes the local environment of arginine. Arginine is an essential amino acid for T-cell proliferation and function. Preclinical studies have shown that combining PD-1/PD-L1 blockade with strategies to inhibit ARG1 or supplement arginine can impair tumor growth and enhance CD8+ T-cell infiltration, overcoming resistance. oaepublish.com
Glutamine Metabolism: Tumor cells can alter glutamine metabolism, leading to a glutamine-deprived TME. This deprivation impairs CD8+ T-cell function and promotes the activity of regulatory T cells (Tregs). oaepublish.com Inhibiting glutamine metabolism specifically in tumor cells is being explored as a strategy to restore T-cell function and improve responses to checkpoint inhibitors. oaepublish.com
Tryptophan Catabolism: Increased activity of the enzyme indoleamine 2,3-dioxygenase (IDO) leads to the breakdown of tryptophan into kynurenine. A higher kynurenine-to-tryptophan ratio in the serum has been associated with acquired resistance to anti-PD-1/PD-L1 therapy, as kynurenine has immunosuppressive properties. frontiersin.org
Adenosine Signaling: As mentioned previously, the accumulation of adenosine in the TME via CD38, CD39, and CD73 is a significant metabolic resistance mechanism. frontiersin.orgoaepublish.com Adenosine can drive CD8+ T cells toward an exhausted state, and combining PD-L1 blockade with CD38 inhibition has shown synergistic effects in murine tumor models. oaepublish.com
Oncogenic Signaling Pathway Activation (e.g., MAPK, PI3K/PTEN)
Tumor-intrinsic signaling pathways, often driven by oncogenic mutations, can play a direct role in mediating resistance to PD-1/PD-L1 blockade. mdpi.comnih.gov These pathways can regulate the expression of PD-L1 and create an immunosuppressive TME.
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is frequently activated in cancers like melanoma. While its direct association with baseline PD-L1 expression can be variable, the reactivation of the MAPK pathway has been implicated in acquired resistance to targeted therapies, which can in turn affect the immune microenvironment. nih.gov The interaction is complex, as PD-1 receptor signaling on T cells normally down-regulates the MAPK pathway; thus, oncogenic MAPK signaling in tumor cells can counteract the goals of immunotherapy. mdpi.comnih.gov
PI3K/PTEN (Phosphoinositide 3-kinase/Phosphatase and Tensin Homolog) Pathway: Activation of the PI3K-AKT signaling pathway is a well-established mechanism of immune evasion. nih.gov Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, is associated with increased PD-L1 expression and a more immunosuppressive TME. tandfonline.com In preclinical models and patient samples, alterations in the PI3K pathway have been linked to a lack of response to immunotherapy. nih.gov Conversely, some studies suggest that in certain contexts, PI3K pathway alterations may correlate with a better response, indicating a complex, context-dependent role. nih.gov
| Pathway | Key Components | Role in Resistance to PD-1/PD-L1 Blockade |
|---|---|---|
| MAPK | BRAF, NRAS, MEK | Reactivation can contribute to resistance; complex interplay with T-cell signaling. nih.gov |
| PI3K/PTEN | PIK3CA, AKT, PTEN | PTEN loss and PI3K activation can upregulate PD-L1 and promote an immunosuppressive TME. nih.govtandfonline.com |
Role of Immunoediting in Resistance Development
Immunoediting is a process by which the immune system shapes the immunogenicity of a developing tumor. In the context of acquired resistance, continued therapeutic pressure from PD-1/PD-L1 blockade can drive an immunoediting process where tumor cells that can evade the reinvigorated T-cell attack are selected for and expand. nih.gov
A primary mechanism of immunoediting-driven resistance is the loss of tumor neoantigens. nih.gov Neoantigens are peptides generated from tumor-specific mutations that can be recognized by T cells. Studies have shown that tumors that relapse after an initial response to checkpoint blockade can exhibit loss of previously recognized mutational neoantigens. nih.gov This can occur through the elimination of tumor subclones that express the antigen or through genetic alterations, such as loss-of-heterozygosity, in the genes encoding these antigens. nih.gov By shedding their most recognizable targets, tumors become less visible to the immune system, rendering the PD-1/PD-L1 blockade ineffective. nih.gov
Despite a comprehensive search for scientific literature, there is currently no publicly available research detailing the specific mechanisms of resistance to the chemical compound PD-1/PD-L1-IN-10 in preclinical settings.
The provided outline requests an in-depth analysis of resistance mechanisms, including:
Preclinical Combination Strategies with Pd 1/pd L1 in 10
Combination with Other Immune Checkpoint Inhibitors
CTLA-4 Blockade
The combination of inhibitors targeting the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) axis and the Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) pathway is one of the most explored strategies in immuno-oncology. Preclinical studies provided a strong rationale for this combination, establishing that these two pathways are non-redundant and regulate T-cell responses at different stages. nih.gov CTLA-4 primarily functions to inhibit T-cell activation in lymphoid tissues, whereas the PD-1 pathway predominantly suppresses already activated T-cells in peripheral tissues, including the tumor microenvironment. aacrjournals.org
Preclinical models have demonstrated that combining blockade of both PD-1 and CTLA-4 results in superior antitumor effects compared to monotherapy. yale.edu In a mouse model of colon adenocarcinoma, the combination showed synergistic anti-tumor activity. nih.gov Subsequent studies in a B16 murine melanoma model confirmed this potent activity, where the combination, when used with a cellular vaccine, led to an increase in effector T-cells within the tumor and a relative reduction in regulatory T-cells. nih.gov This dual blockade effectively shifts the tumor microenvironment from an immunosuppressive to an inflammatory state. Further evidence from mouse models of renal cell carcinoma also showed that blocking both the PD-1/PD-L1 and CTLA-4 pathways restored T-cell activity, enhanced tumor killing, and delayed disease progression. mdpi.com These foundational preclinical findings suggested that dual checkpoint inhibition could decrease the suppression of the host immune system while promoting inflammation in the tumor microenvironment, providing a strong basis for clinical investigation. bmj.com
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| MC38 Colon Adenocarcinoma (Mouse) | Demonstrated synergistic anti-tumor activity with combination blockade. | nih.gov |
| B16 Melanoma (Mouse) | Increased effector T-cell infiltration and reduced regulatory T-cells in the tumor microenvironment when combined with a vaccine. | nih.gov |
| Renal Cell Carcinoma (Mouse) | Restored T-cell activity, enhanced tumor killing, and delayed disease progression. | mdpi.com |
Targeting TIM-3 and LAG-3
As resistance to PD-1/PD-L1 blockade is a significant challenge, researchers have investigated other immune checkpoints that may contribute to T-cell exhaustion. T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) and Lymphocyte-activation gene 3 (LAG-3) have been identified as key checkpoint proteins often co-expressed with PD-1 on exhausted T-cells. nih.gov Upregulation of TIM-3 is recognized as a potential mechanism of resistance to anti-PD-1 treatment. nih.gov
Preclinical studies have shown that combining inhibitors of PD-1, TIM-3, and LAG-3 can lead to improved efficacy over single-agent therapy. aacrjournals.org In syngeneic mouse models such as MC38 and Colon 26, combinations of antibodies against murine PD-1, TIM-3, and LAG-3 demonstrated this enhanced effect. aacrjournals.org The rationale is that dual or triple blockade can more comprehensively reverse T-cell exhaustion and restore anti-tumor immunity. aacrjournals.orgonclive.com In vitro assays using human cells have shown that combining an anti-LAG-3 antibody with an anti-PD-1 antibody could significantly increase T-cell secretion of IL-2. aacrjournals.org Similarly, combining an anti-TIM-3 agent with an anti-PD-1 antibody also showed enhanced activity. aacrjournals.org These preclinical findings support the hypothesis that simultaneously targeting these pathways may overcome resistance and improve patient response to immunotherapy. nih.gov
Synergistic Effects with Targeted Therapies and Oncogenic Pathway Inhibitors
MAPK Pathway Inhibitors (e.g., BRAF, ERK)
Combining PD-1/PD-L1 inhibitors with therapies that target oncogenic signaling pathways, such as the Mitogen-activated protein kinase (MAPK) pathway, has a strong preclinical rationale. nih.gov MAPK pathway inhibitors, including BRAF and MEK inhibitors, can modulate the tumor microenvironment to make it more susceptible to immunotherapy. mdpi.com Preclinical data indicate that these targeted therapies can increase T-cell infiltration into tumors. mdpi.com
In a BRAF-mutated melanoma mouse model, short-term treatment with a combination of BRAF and MEK inhibitors enhanced tumor immune infiltration and improved tumor control when combined with PD-1 blockade in a manner dependent on CD8+ T-cells. nih.gov Studies have also explored the optimal sequencing of these agents. Preclinical murine models of melanoma and other cancers suggest that an anti-PD-1/L1 lead-in before the addition of a MAPKi combination optimizes the durability of the response. nih.govescholarship.org This sequence promotes a pro-inflammatory polarization of macrophages and enhances the clonal expansion of activated CD8+ T-cells. nih.govescholarship.org These findings provide a clear basis for clinical trials combining MAPK pathway inhibitors with PD-1/PD-L1 blockade. aacrjournals.orgnih.gov
PI3K Pathway Modulators
The Phosphoinositide 3-kinase (PI3K) pathway is another critical oncogenic signaling cascade that interacts with the immune system. The PI3K/AKT/mTOR pathway is involved in regulating PD-L1 expression. nih.gov Preclinical studies suggest that inhibiting the PI3K pathway could be a promising strategy to combine with PD-1/PD-L1 blockade. nih.gov
In preclinical models, combining a PI3K inhibitor with a PD-1 blocking antibody demonstrated improved antitumor effects. bmj.com Optimized dosing and timing of the combination treatment were found to selectively decrease intratumoral regulatory T-cells (Tregs) while increasing tumor antigen-specific CD8+ T-cells. bmj.com This dual approach not only leads to stronger tumor growth inhibition but also enhances the generation of tumor antigen-specific memory CD8+ T-cells, which could contribute to durable antitumor immunity. bmj.com These findings highlight the potential for PI3K pathway modulators to overcome resistance and synergize with immune checkpoint inhibitors.
| Combination Strategy | Preclinical Model Type | Observed Synergistic Effect | Reference |
|---|---|---|---|
| PD-1/L1 blockade + MAPK Inhibitors (BRAFi + MEKi) | Melanoma (Mouse) | Enhanced tumor immune infiltration and improved tumor control. | nih.gov |
| PD-1/L1 blockade + PI3K Inhibitors | Various Cancers (Mouse) | Decreased regulatory T-cells, increased antigen-specific CD8+ T-cells, and durable tumor inhibition. | bmj.com |
Combination with Novel Immunomodulators
Tumor Neoantigen Vaccines in Preclinical Development
Personalized tumor neoantigen vaccines represent a promising strategy to stimulate a specific immune response against cancer. nih.gov These vaccines are designed to target unique mutations within a patient's tumor. nih.gov Preclinical data suggest that combining these vaccines with PD-1/PD-L1 inhibitors can improve outcomes. mdedge.com The rationale is that the vaccine primes and generates tumor-specific T-cells, while the checkpoint inhibitor removes the brakes on these newly activated T-cells, allowing them to effectively attack the tumor.
In preclinical models of hepatocellular carcinoma, a personalized neoantigen peptide vaccine combined with an anti-PD-1 antibody successfully induced a strong neoantigen-specific antitumor response and increased the infiltration of tumor-specific CD8+ T-cells. nih.gov Similarly, in a pancreatic cancer model, a neoantigen vaccine slowed tumor growth, and its efficacy was significantly enhanced when combined with PD-1 and TIGIT blockade. researchgate.net These preclinical studies provide solid evidence for combining personalized neoantigen therapies with PD-1/PD-L1 blockade to improve the rate and durability of immune therapy responses. nih.gov
Small Molecule Inhibitors of Complementary Immune Checkpoints (e.g., CD39)
The rationale for combining PD-1/PD-L1 inhibitors with antagonists of other immune checkpoints stems from the complex and multifaceted nature of tumor-induced immunosuppression. While the PD-1/PD-L1 axis is a critical pathway for T-cell exhaustion, cancer cells often employ multiple mechanisms to evade immune destruction. Targeting a complementary checkpoint, such as CD39, alongside the PD-1/PD-L1 pathway, presents a promising strategy to overcome resistance and enhance anti-tumor immunity.
CD39 is a key ectoenzyme that initiates the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine in the tumor microenvironment. High expression of CD39 on tumor cells and immune cells, such as regulatory T cells (Tregs) and exhausted T cells, contributes to a suppressed immune milieu. The resulting adenosine accumulation can dampen the activity of various immune effector cells, including CD8+ T cells, and promote the function of immunosuppressive cells.
Preclinical studies have highlighted the potential of dual blockade of PD-L1 and CD39. The simultaneous upregulation of PD-L1 in tumor cells and CD39 on tumor-infiltrating CD8+ T cells has been associated with a poor prognosis in hepatocellular carcinoma, suggesting a synergistic role in immune evasion nih.govnih.gov. By inhibiting CD39, the immunosuppressive effects of adenosine are mitigated, while the pro-inflammatory signals of extracellular ATP are preserved. This can lead to enhanced activation of dendritic cells and improved T-cell priming.
The combination of a CD39 inhibitor with a PD-1/PD-L1 blocker is hypothesized to have a synergistic effect. While the PD-1/PD-L1 inhibitor reinvigorates exhausted T cells, the CD39 inhibitor helps to create a more favorable, less immunosuppressive tumor microenvironment, allowing for a more robust and sustained anti-tumor immune response. Mechanistically, this combination can increase the proliferation of tumor-infiltrating lymphocytes and reverse the exhausted phenotype of these cells nih.gov.
While specific preclinical data on the combination of PD-1/PD-L1-IN-10 with a CD39 inhibitor is not available in the reviewed literature, the strong biological rationale supports the investigation of such a combination.
Preclinical Efficacy and Immune Mechanisms of Combination Regimens
Detailed preclinical efficacy and immune mechanism data for combination regimens involving the specific small molecule this compound are not extensively documented in publicly available scientific literature. However, a review of preclinical studies on the combined blockade of the PD-L1 and CD39 pathways using other agents, such as antibodies, provides valuable insights into the potential of this therapeutic strategy.
Enhanced Anti-Tumor Efficacy:
Preclinical studies in various murine cancer models have demonstrated that the combination of anti-PD-L1 and anti-CD39 antibodies results in superior anti-tumor efficacy compared to either monotherapy alone. This synergistic effect has been observed in models of colon carcinoma (MC38) and other solid tumors. For instance, in an MC38 tumor model, the combination of anti-CD39 and anti-PD-1 therapy led to enhanced tumor control oup.com.
The following table summarizes representative preclinical findings on the efficacy of combined PD-L1 and CD39 blockade from various studies.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) | Key Findings |
| MC38 Colon Carcinoma | Anti-PD-1 | Moderate | Increased myeloid cell activation. |
| Anti-CD39 | Limited | Modest effect on tumor growth as a single agent. | |
| Anti-PD-1 + Anti-CD39 | Significant | Synergistic tumor control and increased myeloid cell activation. oup.com | |
| Various Solid Tumors | Anti-PD-1 Resistant Models | - | CD39 inhibition can sensitize tumors to anti-PD-1 therapy. |
Immune Mechanisms of Combination Therapy:
The enhanced anti-tumor activity observed with combined PD-L1 and CD39 blockade is underpinned by distinct and complementary effects on the tumor immune microenvironment.
Increased T-cell Infiltration and Function: The combination therapy has been shown to increase the infiltration of CD8+ T cells into the tumor. The blockade of CD39 reduces adenosine-mediated suppression, thereby promoting the proliferation and effector function of these T cells. In parallel, the PD-L1 blockade reverses T-cell exhaustion, leading to enhanced production of cytotoxic molecules like granzyme B and perforin, as well as pro-inflammatory cytokines such as IFN-γ and IL-2.
Modulation of Myeloid Cells: The combination therapy can reprogram the immunosuppressive myeloid cell compartment within the tumor. Inhibition of CD39 can lead to enhanced activation of dendritic cells (DCs) due to the increased availability of ATP, a danger signal that promotes DC maturation and antigen presentation. This, in turn, can lead to more effective priming of anti-tumor T-cell responses.
Conversion of "Cold" Tumors to "Hot" Tumors: A key mechanism by which this combination therapy may work is by converting immunologically "cold" tumors (lacking immune cell infiltrate) into "hot" tumors (rich in immune cells). By alleviating the immunosuppressive environment through CD39 blockade, the stage is set for the PD-L1 inhibitor to effectively unleash the anti-tumor potential of the newly infiltrated and activated T cells nih.gov.
Future Research Directions and Translational Considerations for Pd 1/pd L1 in 10
Deepening Understanding of Molecular Mechanisms
While PD-1/PD-L1-IN-10 is known to inhibit the PD-1/PD-L1 interaction, a more profound understanding of its molecular mechanism is a crucial area for future investigation. glpbio.com Unlike monoclonal antibodies that block the interaction at the cell surface, some small-molecule inhibitors have been shown to induce the internalization and subsequent degradation of the PD-L1 protein. ascopubs.org Research should focus on elucidating whether this compound acts solely as a surface-level antagonist or if it employs alternative mechanisms.
Key research questions include determining the precise binding site and kinetics of this compound on the PD-L1 protein. researchgate.net Investigating its effect on PD-L1 dimerization, a proposed mechanism of action for some small-molecule inhibitors, is also essential. Furthermore, studies should explore the downstream effects on T-cell receptor (TCR) and CD28 co-stimulation signaling pathways to confirm the functional restoration of T-cell activity. nih.govnih.gov A comprehensive understanding of these mechanisms will be vital for predicting its efficacy and potential resistance patterns compared to existing antibody therapies.
Development of Advanced Preclinical Models
To accurately predict the clinical potential of this compound, sophisticated preclinical models that better recapitulate the human tumor microenvironment are essential.
Standard xenograft models in immunodeficient mice are inadequate for testing immunotherapies. bmj.com The development and use of PDX models engrafted with a human immune system (humanized mice) are critical. nih.gov These models allow for the in-vivo evaluation of this compound's efficacy against human tumors that retain their original architecture and heterogeneity, all within the context of a functional human immune system. aacrjournals.org Such models are invaluable for studying the compound's impact on human immune cell infiltration, activation, and tumor cell killing, as well as for testing combination strategies. bmj.com
Patient-derived organoids (PDOs) are three-dimensional cultures that preserve the cellular composition and genetic features of the original tumor. nih.gov Establishing co-culture systems where PDOs are grown with autologous patient-derived immune cells, such as tumor-infiltrating lymphocytes (TILs), offers a powerful ex-vivo platform. nih.govmdpi.com These systems can be used to assess the direct impact of this compound on T-cell-mediated cytotoxicity in a patient-specific manner. bmj.com Organoid co-cultures can serve as a high-throughput screening tool to predict patient response and to test various combination therapies before moving into more complex in-vivo models. nih.gov
Optimizing Preclinical Combination Strategies
Monotherapy with PD-1/PD-L1 inhibitors has limited efficacy in many cancer types, making the exploration of combination strategies a high priority. nih.govnih.gov Preclinical studies should be designed to identify synergistic partners for this compound. The oral availability of this small molecule makes it an attractive candidate for all-oral combination regimens.
Potential combination strategies to investigate in advanced preclinical models include:
Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, increasing the release of tumor antigens and potentially sensitizing tumors to this compound. nih.gov
Targeted Therapies: Combining with inhibitors of pathways that promote an immunosuppressive tumor microenvironment, such as VEGF or DGKα inhibitors, could enhance the efficacy of this compound. spandidos-publications.comacs.org
Other Immunotherapies: Pairing with agents that target other immune checkpoints (e.g., CTLA-4, LAG-3, TIM-3) or co-stimulatory molecules could overcome distinct mechanisms of immune resistance. mdpi.comfrontiersin.org
| Potential Combination Partner | Mechanism of Synergy | Preclinical Model for Testing |
| VEGF Inhibitors | Normalize tumor vasculature, increase T-cell infiltration, and reduce immunosuppressive cells. nih.govspandidos-publications.com | Humanized PDX models, Organoid co-cultures with endothelial cells. |
| CTLA-4 Inhibitors | Target a distinct immune checkpoint to enhance T-cell priming and activation. frontiersin.org | Humanized PDX models. |
| DGKα Inhibitors | Enhance weak T-cell receptor signaling and potentiate anti-tumor T-cell responses. acs.org | Syngeneic mouse models, Humanized PDX models. |
| PARP Inhibitors | May increase genomic instability and neoantigen presentation, activating innate immune signaling. nih.gov | Humanized PDX models from BRCA-mutant tumors. |
Strategies to Enhance Compound Distribution and Target Engagement in the Tumor Microenvironment
A key advantage of a small molecule like this compound over antibodies is its potential for better penetration into the dense tumor microenvironment (TME). ascopubs.org Future research must focus on quantifying this distribution. Advanced imaging techniques and pharmacokinetic/pharmacodynamic (PK/PD) studies in preclinical models are needed to measure the concentration of the compound within the tumor versus plasma and to confirm its engagement with the PD-L1 target in situ.
Furthermore, strategies to enhance its delivery and retention within the TME could be explored. This might involve the development of novel formulations or conjugation to tumor-targeting moieties. Ensuring adequate and sustained target engagement within the TME is critical for maximizing the therapeutic window and achieving a durable anti-tumor immune response. olink.comjci.org
Q & A
Q. What experimental methods are used to determine the IC50 value of PD-1/PD-L1-IN-10 in vitro?
this compound’s IC50 (2.7 nM) is typically measured using competitive binding assays that quantify its inhibition of PD-1/PD-L1 interaction. Key steps include:
- Stabilizing PD-L1 protein at 58°C to ensure structural integrity during assays .
- Dose-dependent evaluation of interferon-γ (IFN-γ) secretion in co-cultures of T cells and tumor cells (e.g., LLC cells) to assess immune reactivation .
- Viability assays (e.g., MTT) to confirm the compound does not affect T-cell or tumor-cell survival at therapeutic doses .
Q. How should this compound be stored and reconstituted for in vitro experiments?
- Storage : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) .
- Reconstitution : Dissolve in DMSO (100 mg/mL, 171.93 mM) with ultrasonication. Warm to 37°C and vortex to improve solubility before dilution in cell culture media .
Q. What in vivo tumor models are suitable for evaluating this compound’s efficacy?
- The LLC (Lewis lung carcinoma) murine xenograft model is widely used. Administer this compound orally at optimized doses (e.g., 10–50 mg/kg) and monitor tumor volume, apoptosis markers (e.g., cleaved caspase-3), and immune cell infiltration .
- Compare results with positive controls (e.g., anti-PD-1 antibodies like nivolumab) to validate specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in PD-1/PD-L1 inhibitor efficacy across different tumor models?
- Mechanistic profiling : Use flow cytometry to quantify PD-L1 expression on tumor cells and correlate with response rates, as PD-L1-negative tumors may not respond .
- Combinatorial screens : Test this compound with immune modulators (e.g., TNF/IFNγ-IN-1) to overcome resistance in low-PD-L1 models .
- Cross-species validation : Compare humanized PD-1/PD-L1 mouse models with syngeneic models to assess translational relevance .
Q. What experimental designs are recommended for assessing this compound in combination therapies?
- Sequential dosing : Administer this compound after chemotherapy/radiation to exploit immunogenic cell death .
- Co-administration : Pair with mitochondrial inhibitors (e.g., Mito-LND) to enhance tumor-selective apoptosis via oxidative stress .
- Biomarker-driven trials : Stratify cohorts by PD-L1 expression or tumor mutational burden to identify synergistic partners .
Q. How can researchers optimize this compound’s pharmacokinetic (PK) properties for oral delivery?
- Bioavailability studies : Use LC-MS/MS to measure plasma concentrations post-administration and calculate AUC (area under the curve) .
- Formulation tweaks : Encapsulate in lipid nanoparticles to improve solubility and reduce first-pass metabolism .
- Tissue distribution analysis : Track compound accumulation in tumors versus healthy organs via radiolabeling or fluorescence tagging .
Q. What methods are used to validate this compound’s target engagement in vivo?
- Ex vivo PD-L1 binding assays : Isolate tumor cells from treated mice and use surface plasmon resonance (SPR) to confirm PD-1/PD-L1 complex disruption .
- Transcriptomic profiling : Perform RNA-seq on tumor-infiltrating lymphocytes to quantify IFN-γ, granzyme B, and other effector markers .
- Immunohistochemistry (IHC) : Stain tumor sections for CD8+ T-cell infiltration and PD-L1 expression to correlate with response .
Data Analysis & Contradictions
Q. How should researchers reconcile conflicting results between this compound and other inhibitors (e.g., PD-1/PD-L1-IN-9)?
- Comparative IC50 analysis : Use standardized assays (e.g., homogeneous time-resolved fluorescence) under identical conditions. This compound’s lower IC50 (2.7 nM vs. 3.8 nM for PD-1/PD-L1-IN-9) suggests higher potency, but validate in head-to-head in vivo studies .
- Structural studies : Perform X-ray crystallography to compare binding modes and identify residues critical for PD-L1 interaction .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in preclinical trials?
- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50/IC50.
- Survival analysis : Apply Kaplan-Meier plots and log-rank tests for time-to-progression data in xenograft models .
- Multivariate analysis : Use Cox proportional hazards models to adjust for covariates (e.g., tumor size, PD-L1 status) .
Methodological Best Practices
Q. How to ensure reproducibility of this compound experiments?
- Detailed protocols : Document compound handling (e.g., freeze-thaw cycles, DMSO concentration limits) to avoid batch variability .
- Positive/negative controls : Include anti-PD-1 antibodies (e.g., nivolumab) and vehicle-only groups in all assays .
- Data transparency : Share raw flow cytometry, IHC, and PK data as supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
